1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine
説明
This compound is a piperazine derivative featuring two distinct substituents: a benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl) group at the N1 position and a (5-isopropyl-2-methoxyphenyl)sulfonyl group at the N4 position. The benzo[d][1,3]dioxole moiety contributes aromaticity and moderate lipophilicity, while the sulfonyl group introduces strong electron-withdrawing properties. The 5-isopropyl-2-methoxyphenyl substituent adds steric bulk and moderate polarity due to the methoxy group.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16(2)18-5-7-20(27-3)22(13-18)30(25,26)24-10-8-23(9-11-24)14-17-4-6-19-21(12-17)29-15-28-19/h4-7,12-13,16H,8-11,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKWPPCQWYEXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine typically involves multiple steps:
-
Formation of the Benzo[d][1,3]dioxole Moiety:
- Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
-
Synthesis of the Piperazine Intermediate:
- Piperazine can be alkylated with the benzo[d][1,3]dioxole derivative using a suitable alkylating agent like benzyl chloride in the presence of a base such as potassium carbonate.
化学反応の分析
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Antibacterial Activity
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a study synthesized and characterized several derivatives with this structure, revealing high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were notably low, indicating potent efficacy compared to standard antibacterial drugs .
Case Study: Antibacterial Screening
| Compound | Bacteria Tested | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
This table illustrates the effectiveness of specific derivatives in inhibiting bacterial growth, highlighting the potential for developing new antibacterial agents based on this compound.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that related compounds exhibit inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The anti-inflammatory activity is attributed to the structural features of the benzodioxole ring system .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The presence of the benzodioxole moiety is thought to enhance these effects due to its ability to interact with multiple biological targets .
Preclinical Models
In vitro studies using cancer cell lines have indicated that certain derivatives can significantly reduce cell viability at low concentrations. This positions them as potential candidates for further development into anticancer therapies.
Summary of Findings
The diverse applications of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine highlight its significance in medicinal chemistry. Its antibacterial, anti-inflammatory, and anticancer activities suggest a broad therapeutic potential.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl-linked aromatic ring is a critical site for structural diversification. Key analogs include:
Key Observations :
- Methoxy groups improve solubility but reduce lipophilicity, which may lower CNS penetration .
- The 5-isopropyl group in the target compound introduces steric bulk, which could optimize binding pocket interactions compared to smaller substituents .
Variations in the Benzodioxolylmethyl Group
Several analogs retain the benzodioxole core but modify the linker or substituent position:
生物活性
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by a complex structure that includes a piperazine ring, a benzo[d][1,3]dioxole moiety, and a sulfonyl group attached to an isopropyl-substituted aromatic ring. Its molecular formula is with a molecular weight of approximately 420.54 g/mol.
Research indicates that compounds similar to This compound often exhibit multiple mechanisms of action:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The compound may also exhibit antitumor effects. Pyrazole derivatives have been reported to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR . The presence of the benzo[d][1,3]dioxole moiety is thought to enhance this activity through interactions with specific cellular targets.
Antimicrobial Studies
A study investigating the antimicrobial properties of compounds structurally related to the target compound found that certain derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus. The disk diffusion method revealed significant zones of inhibition, suggesting effective antimicrobial action .
Antitumor Research
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that compounds similar to This compound could induce apoptosis and inhibit cell proliferation. Notably, the combination of these compounds with conventional chemotherapy agents like doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity against resistant cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and aromatic substituents significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of sulfonyl group | Increases antimicrobial potency |
| Isopropyl substitution | Enhances lipophilicity and cellular uptake |
| Variability in aromatic rings | Alters receptor binding affinity |
These findings suggest that careful tuning of the chemical structure can optimize therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The compound is synthesized via acid-amine coupling between 1-piperonyl piperazine derivatives and sulfonated aromatic precursors under reflux conditions. Key steps include:
- Sulfonylation : Reacting 5-isopropyl-2-methoxyphenyl sulfonyl chloride with piperazine derivatives in anhydrous dichloromethane (DCM) at 0–5°C .
- Purification : Use normal-phase chromatography (e.g., silica gel, 10% methanol/0.1% ammonium buffer) to isolate the product. Confirm purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .
- Characterization : Employ FTIR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., benzylic methylene protons at δ 3.8–4.2 ppm), and HRMS (m/z calculated for C₂₃H₂₈N₂O₅S: 468.17) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Conduct accelerated stability studies :
- Thermal stability : Heat the compound at 40°C, 60°C, and 80°C for 48–72 hours. Monitor degradation via HPLC-UV at 254 nm .
- Photostability : Expose to UV light (320–400 nm) for 24 hours; quantify decomposition using LC-MS to identify photolytic byproducts .
- Solution stability : Dissolve in DMSO or PBS (pH 7.4) and analyze over 7 days for precipitation or hydrolysis .
Advanced Research Questions
Q. What strategies optimize the compound’s selectivity for anticancer targets like apoptosis pathways?
- Structure-activity relationship (SAR) studies : Modify the sulfonyl group (e.g., replace 5-isopropyl with tert-butyl) to enhance hydrophobic interactions with Bcl-2 family proteins. Evaluate via molecular docking (AutoDock Vina) and mitochondrial membrane depolarization assays (JC-1 dye) .
- Functional assays : Measure caspase-3/7 activation in MDA-MB-231 cells using luminescent substrates (e.g., Caspase-Glo®). Compare IC₅₀ values against control compounds like doxorubicin .
Q. How can data contradictions in cytotoxicity studies be resolved?
Contradictions (e.g., variable IC₅₀ values across cell lines) may arise from assay conditions or impurity interference. Mitigate by:
- Standardized protocols : Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (CellTiter-Glo®) .
- Impurity profiling : Analyze batches via HPLC-DAD-ELSD to correlate bioactivity with purity thresholds (e.g., ≥98% purity for reproducible results) .
Q. What radiolabeling approaches enable receptor-binding studies for this compound?
- ⁹⁹mTc labeling : React the piperazine nitrogen with [⁹⁹mTc(CO)₃(H₂O)₃]⁺ under argon. Purify via size-exclusion chromatography and validate radiochemical purity (>90%) with radio-TLC .
- In vitro binding : Use saturation binding assays on 5-HT₇ receptor-expressing HEK293 membranes. Calculate Kd and Bmax using nonlinear regression (GraphPad Prism) .
Q. How is the compound’s metabolic fate evaluated in preclinical models?
- Microsomal incubation : Incubate with rat liver microsomes (RLM) and NADPH. Identify metabolites via LC-QTOF-MS/MS (e.g., hydroxylation at the benzodioxole ring) .
- Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats. Collect plasma samples at 0–24h; quantify using UPLC-MS/MS (LLOQ: 1 ng/mL) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
